![molecular formula C25H31N3O3 B230147 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine, also known as BNPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities. In
科学研究应用
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine is its use as a fluorescent probe for the detection of metal ions such as copper and mercury. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
In addition, 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to selectively destroy cancer cells. 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine has been found to exhibit high phototoxicity towards cancer cells, making it a promising candidate for PDT.
作用机制
The mechanism of action of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine is not fully understood, but it is believed to involve the formation of a complex between 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine and the target metal ion or cancer cell. This complex then undergoes a series of chemical reactions that result in the selective detection or destruction of the target.
Biochemical and Physiological Effects:
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine has been found to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for biomedical applications. However, further studies are needed to fully understand the biochemical and physiological effects of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine.
实验室实验的优点和局限性
One of the main advantages of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine is its high selectivity and sensitivity towards metal ions and cancer cells. This makes it a useful tool for a wide range of scientific research applications. However, one of the limitations of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine is its relatively high cost and complexity of synthesis, which may limit its widespread use in research.
未来方向
There are several future directions for the research and development of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine. One area of focus is the optimization of the synthesis method to improve the yield and purity of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine. Another area of focus is the development of new applications for 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine, such as its use in the detection of other metal ions or as a therapeutic agent for other diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine.
合成方法
The synthesis of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine involves the reaction of 3-nitrobenzylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine. This method has been reported to yield high purity and yield of 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine.
属性
分子式 |
C25H31N3O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
(4-benzylpiperidin-1-yl)-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H31N3O3/c29-25(27-14-11-21(12-15-27)16-20-6-2-1-3-7-20)23-9-5-13-26(19-23)18-22-8-4-10-24(17-22)28(30)31/h1-4,6-8,10,17,21,23H,5,9,11-16,18-19H2 |
InChI 键 |
OPUDMRFWVMNBFT-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
规范 SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



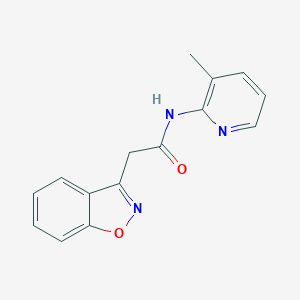
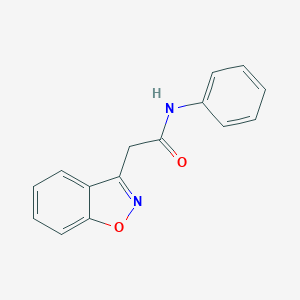
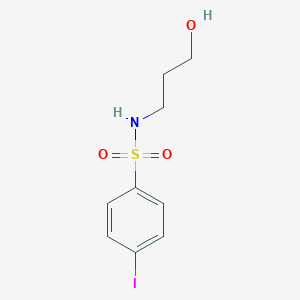
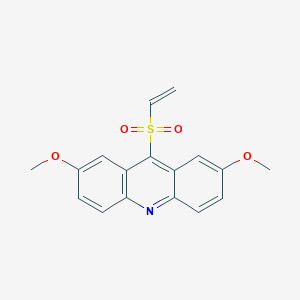
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)
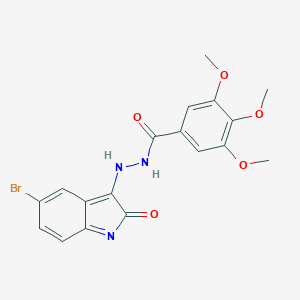
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)
